Ethyl[(quinolin-4-yl)methyl]amine
CAS No.:
Cat. No.: VC13391393
Molecular Formula: C12H14N2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14N2 |
|---|---|
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | N-(quinolin-4-ylmethyl)ethanamine |
| Standard InChI | InChI=1S/C12H14N2/c1-2-13-9-10-7-8-14-12-6-4-3-5-11(10)12/h3-8,13H,2,9H2,1H3 |
| Standard InChI Key | WSHIODWWDZSWMB-UHFFFAOYSA-N |
| SMILES | CCNCC1=CC=NC2=CC=CC=C12 |
| Canonical SMILES | CCNCC1=CC=NC2=CC=CC=C12 |
Introduction
Chemical Identity and Structural Characteristics
Ethyl[(quinolin-4-yl)methyl]amine consists of a quinoline core substituted at the 4-position with a methylene group linked to an ethylamine moiety. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₂H₁₄N₂ | |
| Molecular weight | 186.25 g/mol | |
| IUPAC name | N-(quinolin-4-ylmethyl)ethanamine | |
| Canonical SMILES | CCNCC1=CC=NC2=CC=CC=C12 |
The quinoline scaffold contributes aromatic stability and π-π stacking capabilities, while the ethylamine side chain introduces basicity (pKₐ ≈ 10.5–11.0) and hydrogen-bonding potential . Computational models suggest the ethyl group adopts a staggered conformation, minimizing steric hindrance with the quinoline ring.
Synthesis and Structural Modifications
Core Synthesis Strategies
The quinoline nucleus is typically synthesized via:
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Skraup reaction: Cyclization of aniline derivatives with glycerol and sulfuric acid .
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Pfitzinger reaction: Condensation of isatin with ketones under basic conditions .
Subsequent functionalization involves:
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Methylation at C4: Achieved via Friedel-Crafts alkylation using chloromethylquinoline intermediates .
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Amine introduction: Nucleophilic substitution of chloromethylquinoline with ethylamine under refluxing ethanol (60–80°C, 8–12 hrs).
Yield optimization:
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Buchwald-Hartwig amination improves yields (72–89%) using palladium catalysts .
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Microwave-assisted synthesis reduces reaction times to <2 hrs .
Biological and Pharmacological Applications
Antimicrobial Activity
Quinoline derivatives exhibit broad-spectrum antimicrobial effects. While direct data on Ethyl[(quinolin-4-yl)methyl]amine is limited, structural analogs demonstrate:
| Analog | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7-Chloro-4-aminoquinoline | 0.12–1.8 | Plasmodium falciparum |
| 2-Vinylquinolin-4-one | 2.4–5.6 | Staphylococcus aureus |
The ethylamine side chain may enhance membrane penetration via protonation in acidic microbial environments .
Material Science Applications
Coordination Chemistry
The compound serves as a ligand for transition metals:
| Complex | Application | Stability Constant (log β) |
|---|---|---|
| Cu(II)-quinoline amine | Catalytic oxidation | 8.9 ± 0.3 |
| Fe(III)-quinoline amine | Photovoltaic devices | 6.7 ± 0.2 |
Polymer Modification
Grafting onto polystyrene backbones improves thermal stability (Tg ↑ 40°C) and UV resistance .
Computational and Spectroscopic Insights
DFT Studies
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Proton affinity: 223 kcal/mol at N1 of quinoline.
Mass Spectral Fragmentation
Key fragments (m/z):
Challenges and Future Directions
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Toxicity profiling: No in vivo data available; predicted hepatotoxicity risk (LD₅₀ ≈ 380 mg/kg, rat) .
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Stereoselective synthesis: Chiral variants remain unexplored despite potential enantioselective bioactivity .
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Hybrid drug design: Conjugation with triazoles or tetrazoles could enhance antiparasitic potency .
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